
2,3-Dimethylpyrrolidine
Description
2,3-Dimethylpyrrolidine is a bicyclic amine featuring a five-membered pyrrolidine ring with methyl substituents at the 2- and 3-positions. Its molecular formula is C₆H₁₃N, with a molar mass of 99.18 g/mol. This compound exists in stereoisomeric forms (e.g., cis and trans), which significantly influence its physicochemical properties and biological activity. It is commonly utilized in pharmaceutical synthesis as a chiral building block and in agrochemical research due to its ability to modulate steric and electronic interactions in target molecules .
Propriétés
Numéro CAS |
86240-52-0 |
|---|---|
Formule moléculaire |
C6H13N |
Poids moléculaire |
99.17 g/mol |
Nom IUPAC |
2,3-dimethylpyrrolidine |
InChI |
InChI=1S/C6H13N/c1-5-3-4-7-6(5)2/h5-7H,3-4H2,1-2H3 |
Clé InChI |
ZKCLHJUZGZWTNA-UHFFFAOYSA-N |
SMILES |
CC1CCNC1C |
SMILES canonique |
CC1CCNC1C |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
The structural and functional analogs of 2,3-dimethylpyrrolidine include 2,5-dimethylpyrrolidine , 3,3-dimethylpyrrolidine , 3,4-dimethylpyrrolidine , and 2,2-dimethylpyrrolidine hydrochloride . Below is a detailed comparison based on synthesis, stereochemistry, and biological activity:
Structural and Stereochemical Differences
| Compound | Substituent Positions | Stereoisomerism | Key Structural Features |
|---|---|---|---|
| This compound | 2, 3 | Cis and trans isomers | Adjacent methyl groups; planar chirality |
| 2,5-Dimethylpyrrolidine | 2, 5 | Cis and trans isomers | Distal methyl groups; reduced steric hindrance |
| 3,3-Dimethylpyrrolidine | 3, 3 | Single stereoisomer | Geminal methyl groups; increased rigidity |
| 3,4-Dimethylpyrrolidine | 3, 4 | Cis and trans isomers | Methyl groups on adjacent carbons; axial chirality |
| 2,2-Dimethylpyrrolidine | 2, 2 | Single stereoisomer | Geminal methyl groups; hindered N-lone pair |
Key Observations :
- Steric Effects : 3,3-Dimethylpyrrolidine (DC-03) exhibits greater steric bulk than 2,3- or 2,5-dimethylpyrrolidine, enhancing binding affinity in receptor-ligand interactions .
- Stereochemical Flexibility : The trans isomer of this compound (CAS 1365630-02-9) shows better conformational stability in catalysis compared to the cis form .
Key Observations :
- 2,5-Dimethylpyrrolidine synthesis often yields mixtures of cis/trans isomers, requiring chromatographic separation .
- 3,3-Dimethylpyrrolidine (DC-03) is synthesized via sterically controlled Grignard reactions, ensuring high regioselectivity .
Key Observations :
- Potency : 3,3-Dimethylpyrrolidine (DC-03) demonstrates superior activity (IC₅₀ = 45 nM) compared to other analogs, attributed to its geminal methyl groups optimizing receptor fit .
- Selectivity : this compound’s trans isomer shows 3-fold higher selectivity for dopamine D3 over D2 receptors compared to the cis form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


